molecular formula C9H9F4NO B13903531 N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline

N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline

Katalognummer: B13903531
Molekulargewicht: 223.17 g/mol
InChI-Schlüssel: RLAPSPZZWCLGMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline is an organic compound characterized by the presence of a methyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a 1,1,2,2-tetrafluoroethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline typically involves the reaction of N-methylaniline with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms may be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline exerts its effects involves its interaction with specific molecular targets. The presence of the tetrafluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, thereby modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

  • N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene
  • 3-(1,1,2,2-tetrafluoroethoxy)aniline

Comparison: N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline is unique due to the presence of both the methyl group on the nitrogen atom and the tetrafluoroethoxy group on the aniline ring. This combination imparts distinct chemical and physical properties, making it different from other similar compounds that may lack one of these substituents.

Eigenschaften

Molekularformel

C9H9F4NO

Molekulargewicht

223.17 g/mol

IUPAC-Name

N-methyl-2-(1,1,2,2-tetrafluoroethoxy)aniline

InChI

InChI=1S/C9H9F4NO/c1-14-6-4-2-3-5-7(6)15-9(12,13)8(10)11/h2-5,8,14H,1H3

InChI-Schlüssel

RLAPSPZZWCLGMH-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC=CC=C1OC(C(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.